(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane
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Overview
Description
(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H8Cl2OS. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a methylsulfane group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane typically involves the reaction of 2,6-dichloro-3-methoxyphenol with methylthiolating agents under controlled conditions. One common method includes the use of methylthiolating reagents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, diethyl ether, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Preliminary studies explore its potential as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific enzymes and receptors makes it a candidate for drug discovery.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing functional group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in protein binding sites, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichlorophenyl)(methyl)sulfane: Lacks the methoxy group, resulting in different reactivity and biological activity.
(3-Methoxyphenyl)(methyl)sulfane: Lacks the chlorine atoms, affecting its chemical properties and applications.
(2,6-Dichloro-4-methoxyphenyl)(methyl)sulfane: The position of the methoxy group is different, leading to variations in its chemical behavior.
Uniqueness
(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups. The presence of both chlorine atoms and a methoxy group on the benzene ring, along with the methylsulfane group, provides a distinct set of chemical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-dichloro-4-methoxy-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBUVFFLOSMJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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